molecular formula C18H14Cl2N2O2 B10963844 N-(4-chlorobenzyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(4-chlorobenzyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B10963844
M. Wt: 361.2 g/mol
InChI Key: WNBKPSXKRUDZKC-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-chlorobenzylamine to form an intermediate, which is then cyclized with methyl isocyanate to yield the final oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2-CHLOROPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-16(17(22-24-11)14-4-2-3-5-15(14)20)18(23)21-10-12-6-8-13(19)9-7-12/h2-9H,10H2,1H3,(H,21,23)

InChI Key

WNBKPSXKRUDZKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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